molecular formula C26H20O2 B1339118 4-(Trityloxy)benzaldehyde CAS No. 892112-24-2

4-(Trityloxy)benzaldehyde

Cat. No.: B1339118
CAS No.: 892112-24-2
M. Wt: 364.4 g/mol
InChI Key: YXWHPUQQTIIFGZ-UHFFFAOYSA-N
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Description

4-(Trityloxy)benzaldehyde: is an organic compound with the molecular formula C26H20O2 . It is characterized by the presence of a trityloxy group attached to the benzaldehyde moiety. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Trityloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon and carbon-oxygen bonds. One notable interaction is with the enzyme aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. The trityl group in this compound provides steric hindrance, influencing the enzyme’s activity and the overall reaction rate .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt cellular antioxidation systems, leading to oxidative stress in cells . This disruption can affect the expression of genes involved in the oxidative stress response, such as those encoding superoxide dismutases and glutathione reductase. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, inhibiting or activating their functions. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular antioxidation, leading to increased oxidative stress . This inhibition occurs through the binding of this compound to the active sites of these enzymes, preventing their normal function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to persistent oxidative stress in cells, affecting cellular function and viability . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce significant oxidative stress and toxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become pronounced. These effects include damage to cellular structures, disruption of metabolic processes, and increased mortality in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in the oxidation and reduction of organic molecules . These interactions can affect the metabolic flux and levels of metabolites in cells. For example, the oxidation of this compound by aldehyde dehydrogenase can lead to the formation of trityl alcohol and benzoic acid derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as the cell membrane and intracellular organelles. This distribution can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in these compartments. For example, its presence in the mitochondria can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trityloxy)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with triphenylmethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Trityloxy)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-(Trityloxy)benzoic acid.

    Reduction: Formation of 4-(Trityloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(Trityloxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the trityloxy group, making it less sterically hindered.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of a trityloxy group, affecting its reactivity.

    4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group, which significantly alters its electronic properties.

Uniqueness: 4-(Trityloxy)benzaldehyde is unique due to the presence of the trityloxy group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

4-trityloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWHPUQQTIIFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467670
Record name 4-(Trityloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892112-24-2
Record name 4-(Trityloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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